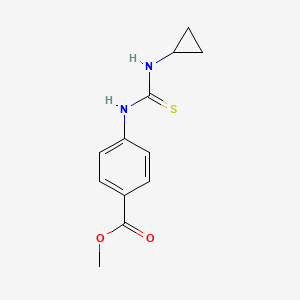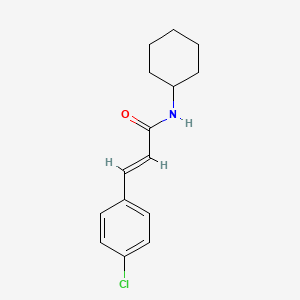![molecular formula C15H11ClN2O B5565760 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)
4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-(cyanomethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0559907 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ultrasound Assisted Synthesis and Anti-Tubercular Applications
A series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized using ultrasound as a green chemistry tool, showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with non-cytotoxic nature against the human cancer cell line HeLa. The molecular docking study with essential enzyme InhA of Mycobacterium, responsible for cell wall synthesis, identified the most active derivatives, supporting their potential lead in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Polyamide Synthesis for Material Science
Research into chain-growth polycondensation for well-defined aramides led to the synthesis of a block copolymer containing well-defined aramide with low polydispersity, demonstrating the potential of such compounds in creating new materials with specific characteristics (Yokozawa et al., 2002).
Structural Analysis and Spectroscopic Studies
Studies on compounds closely related to 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have included detailed X-ray diffraction, IR, NMR, and UV-Vis spectroscopic investigations to understand their structure, dynamics, and electronic properties. Such analyses contribute to the design of molecules with desired physical, chemical, and biological properties (Demir et al., 2016).
Mitosis Inhibition in Plant Cells
Research on a series of N-(1,1-dimethylpropynyl) benzamide derivatives, including those with modifications at the 3 or 4 positions of the phenyl ring, has shown that specific compounds are powerful and selective inhibitors of mitosis in plant cells. This highlights the potential of these compounds in agricultural applications to control plant growth and development (Merlin et al., 1987).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including compounds structurally related to this compound, have been determined to explore their potential as therapeutic agents. These structures provide insights into the molecular basis of their anticonvulsant activity and guide the design of more effective treatments (Kubicki et al., 2000).
Safety and Hazards
The specific safety and hazard information for 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. Sigma-Aldrich, a supplier of various chemicals, states that they provide their products without any warranty of fitness for a particular purpose or against infringement of intellectual property rights .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-5-3-12(4-6-13)15(19)18-14-7-1-11(2-8-14)9-10-17/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAJJPXXNVXJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)
![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)
![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
![1-[4-(4-Chlorophenyl)phenyl]-3-(2-chlorophenyl)sulfonylurea](/img/structure/B5565758.png)

![2-fluoro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B5565770.png)
